2-Methyl-4-(methylsulfonyl)benzoic acid

Description

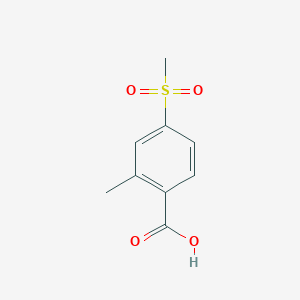

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKZLBGODVDBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281149 | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118939-09-6 | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(methylsulfonyl)benzoic acid (CAS No. 118939-09-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, outlines a detailed, field-proven synthetic protocol, and provides a thorough analysis of its characterization through modern analytical techniques. Furthermore, it explores the compound's significant role in the synthesis of high-value molecules and addresses critical safety and handling considerations. This guide is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights to facilitate its effective use in research and manufacturing.

Introduction: A Versatile Building Block

This compound is a substituted aromatic carboxylic acid that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group, makes it an ideal precursor for the construction of complex molecular architectures.[2] The presence of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group on the benzoic acid backbone imparts distinct reactivity and physicochemical properties, which are highly valuable in the design of bioactive molecules.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers to confidently and safely incorporate it into their synthetic workflows.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key characteristics of this compound.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 118939-09-6 | [3] |

| Molecular Formula | C₉H₁₀O₄S | [4] |

| Molecular Weight | 214.24 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Note: Specific melting point, boiling point, and solubility data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific batches.

Structural Representation

The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid

This step involves a Sandmeyer-type reaction, where the amino group of 2-methyl-4-aminobenzoic acid is converted to a methylthio group.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-4-aminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

-

-

Thiocyanation:

-

In a separate flask, prepare a solution of potassium thiocyanate (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium thiocyanate solution, keeping the temperature below 10°C. A precipitate of 2-methyl-4-thiocyanatobenzoic acid should form.

-

-

Hydrolysis and Methylation:

-

To the reaction mixture, add a solution of sodium sulfide (1.5 equivalents) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the thiocyanate.

-

Cool the reaction mixture and then add dimethyl sulfate (1.5 equivalents) dropwise. Stir at room temperature overnight to methylate the thiol.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-(methylthio)benzoic acid.

-

Step 2: Oxidation to this compound

This step involves the selective oxidation of the methylthio group to a methylsulfonyl group.

-

Reaction Setup:

-

In a round-bottom flask, suspend 2-methyl-4-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

-

-

Oxidation:

-

Slowly add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 equivalents) to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the white solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons on the ring, and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The methyl group attached to the aromatic ring should appear as a singlet around 2.5 ppm, and the methylsulfonyl protons as a singlet around 3.2 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons (120-150 ppm), the methyl carbon on the ring (around 20 ppm), and the methylsulfonyl carbon (around 45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the deprotonated ion [M-H]⁻ at m/z 213.2 in negative ion mode or as the protonated ion [M+H]⁺ at m/z 215.2 in positive ion mode.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural motifs are found in several pharmaceutical and agrochemical compounds.

Potential Role as a Precursor to Etoricoxib

While direct evidence is limited in the readily available literature, the structure of this compound strongly suggests its potential as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib . The core structure of Etoricoxib contains a 4-(methylsulfonyl)phenyl group, which could be derived from this benzoic acid derivative through a series of well-established synthetic transformations. The synthesis of Etoricoxib often involves the coupling of a substituted pyridine derivative with a phenylacetic acid or a related precursor bearing the 4-(methylsulfonyl)phenyl moiety.[5]

Utility in Agrochemical Synthesis

Substituted benzoic acid derivatives containing a methylsulfonyl group are known intermediates in the preparation of certain herbicides.[6] The specific substitution pattern of this compound makes it a candidate for the development of new agrochemicals with potentially enhanced efficacy and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area and avoid the formation of dust.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields or goggles.[5]

-

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]

-

In case of skin contact: Wash off with soap and plenty of water.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[4]

-

Incompatible Materials: Strong oxidizing agents.[1]

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical synthesis. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a framework for its analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers and drug development professionals can better leverage its potential in the creation of novel and impactful molecules. The information presented herein, grounded in established chemical principles and available data, serves as a robust resource for the scientific community.

References

-

Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

- Yao, L.-S., We, B., & Gao, J.-S. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856.

-

European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

- Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3773-3777.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

- Exploring 2-Chloro-4-(Methylsulfonyl)Benzoic Acid: Properties and Applications. (n.d.). Retrieved from a generic chemical supplier website.

-

NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(methylsulfonyl)benzoic Acid

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines not only the fundamental characteristics of the molecule but also the robust experimental methodologies required for their validation. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Core Characteristics

This compound (CAS RN: 118939-09-6) is a substituted benzoic acid derivative featuring both a methyl group and a methylsulfonyl group on the aromatic ring.[3] This unique substitution pattern imparts specific electronic and steric properties that are crucial for its function as a versatile chemical building block.[1] The electron-withdrawing nature of the sulfonyl group, combined with the electron-donating methyl group, creates a distinct electronic environment that influences the molecule's reactivity and intermolecular interactions.

Below is a summary of its fundamental molecular attributes:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄S | [4] |

| Molecular Weight | 214.24 g/mol | [4] |

| CAS Number | 118939-09-6 | [3] |

Synthesis and Purification: A Proposed Protocol

While this compound is commercially available, an understanding of its synthesis is crucial for process optimization and scale-up. A robust and common method for preparing aryl sulfones is through the oxidation of the corresponding aryl thioether. This approach is advantageous due to the ready availability of starting materials and the generally high yields.

Proposed Synthetic Pathway

The synthesis can be logically structured in a two-step process starting from 2-methyl-4-mercaptobenzoic acid.

References

- 1. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Methyl-4-(methylsulfonyl)benzoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Guide to Theoretical Prediction and Experimental Determination

Abstract

2-Methyl-4-(methylsulfonyl)benzoic acid is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility and presents a detailed, field-proven experimental protocol for its quantitative determination. By bridging theoretical understanding with practical methodology, this document serves as an essential resource for researchers working with this compound.

Introduction to this compound

This compound (CAS No: 118939-09-6) is an organic compound featuring a benzoic acid core substituted with a methyl group at the 2-position and a methylsulfonyl group at the 4-position.[1][] Understanding its molecular structure is the first step in predicting its solubility behavior.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group is known to confer acidity and generally enhances solubility in polar, protic solvents.[3]

-

Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, aprotic group. The sulfonyl moiety contains two electronegative oxygen atoms, making it a good hydrogen bond acceptor. This group significantly increases the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds hydrophobicity to the molecule.

The interplay of these functional groups—the polar, hydrogen-bonding carboxylic and methylsulfonyl groups versus the nonpolar aromatic ring and methyl group—dictates the compound's solubility across a spectrum of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118939-09-6 | [1] |

| Molecular Formula | C₉H₁₀O₄S | [1][] |

| Molecular Weight | 214.24 g/mol | [1][] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Predicted logP (XLogP3) | 1.1 | [1] |

Theoretical Principles and Solubility Prediction

The fundamental principle of "like dissolves like" provides a strong framework for predicting solubility.[4] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and methylsulfonyl groups of the target molecule. The carboxylic acid can donate a hydrogen bond to the solvent's oxygen atom, and the solvent's hydroxyl group can donate a hydrogen bond to the oxygens of both the carboxyl and sulfonyl groups. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. The carboxylic acid group of the solute can donate a hydrogen bond to the solvent. Strong dipole-dipole interactions between the solvent and the highly polar methylsulfonyl group will also be a major contributing factor. Consequently, good to high solubility is expected, particularly in highly polar aprotic solvents like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The nonpolar aromatic ring and methyl group of the solute will have favorable interactions with these solvents, but these are likely to be outweighed by the strong, cohesive forces of the polar carboxylic acid and methylsulfonyl groups. To dissolve, the solute must overcome the strong solute-solute interactions (like hydrogen bonding between carboxylic acid dimers), and the energy gained from weak solute-solvent interactions is often insufficient. Therefore, low to negligible solubility is predicted in nonpolar solvents.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate process development. A robust and reproducible protocol is critical. The following sections detail a comprehensive workflow for the quantitative determination of solubility.

Preliminary Qualitative Assessment

Before proceeding to a quantitative analysis, a rapid qualitative test can provide a useful solubility classification. This helps in selecting appropriate solvents and concentration ranges for the quantitative study. The general principle involves observing the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[5][6]

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7] The process involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or screw-cap test tubes

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a 10 mL volumetric flask. This is your stock solution.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

HPLC Method Development:

-

Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

-

The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to ensure the carboxylic acid is protonated.

-

Determine a suitable detection wavelength (e.g., by running a UV scan of a standard solution) to maximize sensitivity.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and verify its linearity (R² > 0.999).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several vials (performing replicates is crucial for trustworthiness). An amount that ensures solid is present after equilibration is key.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time sufficient to reach equilibrium. A 24-hour period is common, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Data Presentation

Systematic recording of solubility data is essential for comparison and application. The following table provides a template for presenting results obtained from the experimental protocol.

Table 2: Illustrative Solubility of this compound at 25°C (Note: The following values are hypothetical examples for illustrative purposes and should be replaced with experimental data.)

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | High | > 100 | > 0.467 |

| Ethanol | High | 85.2 | 0.398 | |

| Water | Moderate | 1.5 | 0.007 | |

| Polar Aprotic | DMSO | High | > 200 | > 0.934 |

| Acetone | Good | 55.6 | 0.260 | |

| Acetonitrile | Moderate | 12.3 | 0.057 | |

| Nonpolar | Toluene | Low | < 0.5 | < 0.002 |

| Hexane | Negligible | < 0.1 | < 0.0005 |

Conclusion

The solubility of this compound is a complex function of its molecular structure. A theoretical analysis based on its functional groups provides a strong predictive foundation, suggesting high solubility in polar solvents and poor solubility in nonpolar media. However, for applications in drug development and process chemistry, these predictions must be confirmed by rigorous experimental measurement. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for obtaining accurate, quantitative solubility data. This information is indispensable for guiding solvent selection for synthesis, crystallization, and formulation, ultimately enabling more efficient and robust chemical process development.

References

- University of California, Los Angeles. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. "Procedure For Determining Solubility of Organic Compounds." Available at: [Link]

-

University of Colorado Boulder. "Experiment: Solubility of Organic & Inorganic Compounds." Available at: [Link]

-

Chemistry For Everyone (YouTube Channel). "How To Determine Solubility Of Organic Compounds?" Available at: [Link]

-

University of California, Davis. "Carboxylic Acid Unknowns and Titration." Available at: [Link]

-

Quora. "How can you determine the solubility of organic compounds?" Available at: [Link]

- Avram, A., et al. "pH-metric Solubility. 2. Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods." Pharmaceutical Research, vol. 17, 2000, pp. 85-89.

Sources

A Guide to the Spectroscopic Characterization of 2-Methyl-4-(methylsulfonyl)benzoic Acid

This technical guide provides a detailed analysis of the expected spectral data for 2-Methyl-4-(methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous compounds, ensuring a robust and reliable analysis.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methyl group at the 2-position and a methylsulfonyl group at the 4-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of this compound and the numbering of its atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

-

Instrumentation: Record the spectra on a 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1][2]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylsulfonyl protons, and the carboxylic acid proton. The predicted chemical shifts (δ) and multiplicities are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.[3] |

| Aromatic (H3, H5, H6) | 7.5 - 8.5 | Multiplet | 3H | The aromatic protons are deshielded due to the ring current and the electron-withdrawing effects of the carboxylic acid and methylsulfonyl groups. The substitution pattern will lead to complex splitting (multiplet). |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H | The methyl group attached to the aromatic ring is expected to appear as a singlet in this region. |

| Methylsulfonyl (-SO₂CH₃) | 3.1 - 3.3 | Singlet | 3H | The protons of the methyl group attached to the sulfonyl group are deshielded by the electronegative oxygen atoms. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[4] |

| Aromatic (C1-C6) | 120 - 150 | The aromatic carbons appear in this range. The carbons attached to substituents (C1, C2, C4) will have distinct chemical shifts from the protonated carbons (C3, C5, C6). The exact shifts are influenced by the electronic effects of the substituents. |

| Methyl (-CH₃) | 20 - 25 | The methyl carbon attached to the aromatic ring is expected in this region. |

| Methylsulfonyl (-SO₂CH₃) | 40 - 45 | The methyl carbon of the methylsulfonyl group is deshielded by the sulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[1]

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.[1]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration | Justification |

| Carboxylic Acid (-OH) | 2500 - 3300 (broad) | O-H stretch | The broadness is due to hydrogen bonding.[5] |

| Carboxylic Acid (C=O) | 1680 - 1710 | C=O stretch | Conjugation with the aromatic ring lowers the frequency.[5] |

| Aromatic (C=C) | 1450 - 1600 | C=C stretch | Characteristic of the benzene ring. |

| Sulfonyl (S=O) | 1300 - 1350 and 1120 - 1160 | Asymmetric and symmetric S=O stretch | Strong absorptions characteristic of the sulfonyl group. |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch | |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol .

-

Molecular Ion Peak ([M]⁺): A peak is expected at m/z = 214, corresponding to the intact molecule with one electron removed. A smaller M+1 peak at m/z = 215 will be present due to the natural abundance of ¹³C.

-

Key Fragmentation Patterns:

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectra provides a robust framework for the structural characterization of this compound. By combining the information from these orthogonal techniques, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.

References

- Green, J. C., et al. (2018). Green Chemistry, 20, 3038.

-

PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. University College London. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid (2). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Chloro 4 methylsulfonyl benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methylbenzyl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(methylsulfonyl)benzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of a variety of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group on the aromatic ring, allows for diverse chemical modifications, making it a versatile precursor for complex target molecules. This guide provides a comprehensive overview of a practical and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and analytical characterization.

Strategic Approach to Synthesis

The most direct and logical synthetic route to this compound involves a two-step sequence starting from a readily available substituted toluene derivative. This strategy hinges on the initial introduction of a sulfur-containing functional group, which is subsequently oxidized to the desired sulfone. The key intermediate in this pathway is 2-methyl-4-(methylthio)benzoic acid.

The overall transformation can be visualized as follows:

Caption: Proposed two-step synthesis of this compound.

This pathway is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of the individual reactions.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-4-(methylthio)benzoic Acid

The initial step focuses on the nucleophilic aromatic substitution of a halogenated precursor with a methylthiolate source, followed by the hydrolysis of a nitrile group to the corresponding carboxylic acid. A plausible and efficient method is the reaction of 4-chloro-2-methylbenzonitrile with sodium methyl mercaptide.

Mechanistic Considerations

The first reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the methylthiolate anion. The subsequent step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under basic conditions.

Experimental Protocol: Synthesis of 2-Methyl-4-(methylthio)benzoic Acid

Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

-

4-chloro-2-methylbenzonitrile

-

Sodium methyl mercaptide (NaSMe)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Nucleophilic Aromatic Substitution:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylbenzonitrile in a suitable anhydrous solvent like DMF.

-

Slowly add sodium methyl mercaptide to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Hydrolysis of the Nitrile:

-

Work-up and Purification:

-

Pour the cooled reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude 2-methyl-4-(methylthio)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Part 2: Oxidation to this compound

The second and final step is the oxidation of the sulfide group in 2-methyl-4-(methylthio)benzoic acid to a sulfone. This transformation is a common and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide being a green and efficient choice.

Mechanistic Considerations

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. A second oxidation step then converts the sulfoxide to the sulfone.

Experimental Protocol: Oxidation of 2-Methyl-4-(methylthio)benzoic Acid

Caution: Handle hydrogen peroxide with care as it is a strong oxidizing agent. This procedure should be conducted in a well-ventilated fume hood.

Materials:

-

2-methyl-4-(methylthio)benzoic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Deionized water

-

Sodium bisulfite (for quenching excess peroxide)

Procedure:

-

Oxidation Reaction:

-

In a round-bottom flask, dissolve 2-methyl-4-(methylthio)benzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature below 10-15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.[4][5]

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

If necessary, add a small amount of sodium bisulfite solution to quench any unreacted hydrogen peroxide.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

-

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-Methyl-4-(methylthio)benzoic acid | C₉H₁₀O₂S | 182.24 | Solid | Not readily available |

| This compound | C₉H₁₀O₄S | 214.24 | Solid | Not readily available |

Expected Analytical Data for this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group on the ring, a singlet for the methylsulfonyl group, and aromatic protons with characteristic splitting patterns.

-

¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the methylsulfonyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This technical guide outlines a robust and practical synthetic pathway for the preparation of this compound. The described two-step process, involving the synthesis of a thioether intermediate followed by its oxidation, offers a reliable method for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries. The provided experimental protocols are designed to be clear and reproducible, emphasizing safety and efficiency.

References

-

NIST. Benzoic acid, 4-methyl-. [Link]

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

MDPI. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. [Link]

-

RSC Publishing. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

mechanism of action of 2-Methyl-4-(methylsulfonyl)benzoic acid derivatives

An In-Depth Technical Guide on the Mechanism of Action of 2-Methyl-4-(methylsulfonyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a versatile chemical framework that serves as a foundational component in a diverse array of biologically active compounds. Rather than exhibiting a single, defined mechanism of action as a class, its derivatives have been successfully developed to target distinct biological pathways, underscoring the scaffold's utility in medicinal chemistry and agrochemical design. This guide provides an in-depth technical exploration of the varied mechanisms of action of key derivatives built upon this core structure. By examining three distinct classes of compounds—selective COX-2 inhibitors for inflammation, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicidal activity, and retinoid X receptor (RXR) agonists for cancer therapy—this document will elucidate the specific molecular interactions and signaling pathways modulated by these agents. Through detailed mechanistic discussions, experimental protocols, and visual representations of pathways, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of how the this compound moiety contributes to a range of therapeutic and commercial applications.

The this compound Core: A Privileged Scaffold

The this compound structure is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its chemical properties, including the presence of a carboxylic acid group for potential interactions with biological targets and a methylsulfonyl group that can influence solubility and binding, make it an attractive starting point for the development of novel bioactive molecules. The true mechanistic story of this chemical family is one of divergence, where the core scaffold has been elaborated to achieve highly specific and potent activities against different biological targets. This guide will explore three prominent examples of such derivatives and their well-elucidated mechanisms of action.

Case Study 1: Selective COX-2 Inhibition for Anti-Inflammatory Therapy

Derivatives of the this compound scaffold have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. A prime example of a structurally related class of drugs are the coxibs, such as Celecoxib and Etoricoxib.

Mechanism of Action: Targeting Prostaglandin Synthesis

The primary mechanism of action for selective COX-2 inhibitors is the blockage of prostaglandin synthesis, which are key mediators of pain and inflammation.[2][3] The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[4]

Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to anti-inflammatory effects but also an increased risk of gastrointestinal side effects.[5][6] Selective COX-2 inhibitors, by specifically targeting the inflammatory pathway, aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of these adverse events.[7][8] The methylsulfonyl group in some of these molecules is crucial for binding to a hydrophilic side pocket of the COX-2 enzyme's active site, contributing to their selectivity.[3][7]

Caption: COX-2 Inhibition Pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To determine the inhibitory potency of a this compound derivative against COX-2, a common method is a cell-free enzyme inhibition assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human COX-2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations. Arachidonic acid is used as the substrate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Detection: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Quantitative Data: COX-2 Selectivity

The selectivity of a compound for COX-2 over COX-1 is a critical parameter.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | ~15 | ~0.04 | ~375 |

| Etoricoxib | ~50 | ~0.5 | ~106 |

Note: IC50 values can vary depending on assay conditions.

Case Study 2: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition for Herbicidal Action

A significant application of this compound derivatives is in the development of herbicides. Mesotrione, a triketone herbicide, is a prominent example of a compound that, while not a direct derivative, shares a related mechanism of action that could be engineered into this scaffold.

Mechanism of Action: Disruption of Carotenoid Biosynthesis

Mesotrione and other HPPD-inhibiting herbicides act by blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[9][10] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[10] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.

By inhibiting HPPD, these herbicides prevent the formation of carotenoids.[11] Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the leaves, followed by plant death.[9][11] The selectivity of these herbicides for weeds over crops like maize is often due to the crop's ability to rapidly metabolize the herbicide.[12][13]

Caption: HPPD Inhibition Pathway.

Experimental Protocol: Plant-Based Herbicide Efficacy Assay

To assess the herbicidal activity of a potential HPPD inhibitor, a whole-plant bioassay is conducted.

Objective: To determine the effective dose of a test compound that causes 50% growth inhibition (GR50) in a target weed species.

Methodology:

-

Plant Cultivation: Seeds of a susceptible weed species (e.g., Amaranthus retroflexus) are sown in pots and grown under controlled greenhouse conditions.

-

Compound Application: The test compound is formulated and applied to the plants at various concentrations, typically at the 2-4 leaf stage.

-

Symptom Observation: Plants are observed daily for signs of herbicidal activity, such as bleaching, necrosis, and growth inhibition.

-

Biomass Measurement: After a set period (e.g., 14 days), the above-ground biomass of the treated plants is harvested, dried, and weighed.

-

Data Analysis: The percentage of growth reduction is calculated relative to untreated control plants. The GR50 value is determined from the dose-response curve.

Quantitative Data: HPPD Inhibition Potency

The inhibitory constant (Ki) is a measure of the potency of an inhibitor.

| Compound | Target Organism | Ki Value (pM) |

| Mesotrione | Arabidopsis thaliana HPPD | ~6-18 |

Note: Ki values are highly dependent on the enzyme source and assay conditions.[10]

Case Study 3: Retinoid X Receptor (RXR) Agonism in Cancer Therapy

The benzoic acid moiety is a common feature in retinoids, a class of compounds that includes agonists for the retinoid X receptor (RXR). Bexarotene is an RXR-selective agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).[14][15]

Mechanism of Action: Modulation of Gene Expression

Bexarotene selectively binds to and activates RXRs.[14][16] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and thyroid hormone receptors.[17] These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating gene transcription.

The activation of RXRs by bexarotene leads to changes in the expression of genes involved in cell differentiation, proliferation, and apoptosis (programmed cell death).[14][16] In the context of CTCL, the therapeutic effect of bexarotene is believed to be mediated by the induction of apoptosis in malignant T-cells.[18]

Caption: RXR Agonist Signaling Pathway.

Experimental Protocol: Cell-Based Reporter Gene Assay

A reporter gene assay is a standard method to measure the activation of nuclear receptors like RXR.

Objective: To determine the concentration at which a test compound produces half-maximal activation (EC50) of RXR.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RXR protein and another containing a reporter gene (e.g., luciferase) under the control of an RXR-responsive promoter.

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The fold induction of reporter gene activity is calculated relative to a vehicle control. The EC50 value is determined from the dose-response curve.

Quantitative Data: Receptor Activation

The EC50 value indicates the potency of a compound as a receptor agonist.

| Compound | Receptor | EC50 (nM) |

| Bexarotene | RXR | ~30-100 |

Note: EC50 values can vary depending on the cell line and specific reporter construct used.

Conclusion

The this compound scaffold is a testament to the power of medicinal chemistry to adapt a core structure for a wide range of biological targets. The derivatives discussed in this guide, from selective COX-2 inhibitors to HPPD inhibitors and RXR agonists, demonstrate the remarkable diversity of mechanisms of action that can be achieved through chemical modification of this privileged framework. For researchers and drug development professionals, this scaffold represents a promising starting point for the design of novel therapeutics and agrochemicals with tailored biological activities. A thorough understanding of the structure-activity relationships and the specific molecular interactions that drive the distinct mechanisms of these derivatives is crucial for the future development of even more potent and selective agents.

References

- Celecoxib. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- 118939-09-6 | this compound. (n.d.). A2B Chem.

- Bexarotene. (n.d.). DermNet.

- Bexarotene. (n.d.). In Wikipedia.

- Mesotrione. (n.d.). In Wikipedia.

- Celecoxib. (n.d.). In Wikipedia.

- Etoricoxib. (n.d.). In Wikipedia.

- Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube.

- 4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). In Wikipedia.

- Mesotrione: a new selective herbicide for use in maize. (n.d.). PubMed.

- Mesotrione: mechanism of herbicidal activity and selectivity in corn. (n.d.). CABI Digital Library.

- What is the mechanism of Bexarotene? (2024, July 17).

- What is the mechanism of Celecoxib? (2024, July 17).

- Mesotrione. (n.d.). Grokipedia.

- What are 4HPPD inhibitors and how do they work? (2024, June 25).

- Etoricoxib. (n.d.). In PubChem.

- Bexarotene. (n.d.). In PubChem.

- What is Etoricoxib used for? (2024, June 14).

- Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.

- Mesotrione. (n.d.). Chemical Warehouse.

- Mechanism of Action of Bexarotene. (n.d.).

- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (n.d.). PubMed.

- Mode of Action of 4-Hydroxyphenylpyruvate Dioxygenase Inhibition by Triketone-type Inhibitors. (n.d.).

- Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development. (n.d.).

- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. (n.d.).

- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (n.d.). Sigma-Aldrich.

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl - (n.d.). MDPI.

- Dual RXR Agonists and RAR Antagonists Based on the Stilbene Retinoid Scaffold. (n.d.). NIH.

- Regulation of retinoidal actions by diazepinylbenzoic acids. Retinoid synergists which activate the RXR-RAR heterodimers. (1997, December 19). PubMed.

- Nonsteroidal anti-inflamm

- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Journal of Pharmaceutical Research & Reports.

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.).

- The mechanisms of action of NSAIDs in analgesia. (n.d.). PubMed.

- Mechanism of action of nonsteroidal anti-inflamm

Sources

- 1. Etoricoxib - Wikipedia [en.wikipedia.org]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Mesotrione - Wikipedia [en.wikipedia.org]

- 10. Mesotrione: a new selective herbicide for use in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Bexarotene - Wikipedia [en.wikipedia.org]

- 15. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dermnetnz.org [dermnetnz.org]

- 17. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic acid in Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds are paramount to addressing unmet medical needs. 2-Methyl-4-(methylsulfonyl)benzoic acid, a seemingly unassuming molecule, presents a compelling case for investigation by medicinal chemists and pharmacologists. While its direct biological activities are not yet extensively documented, a detailed analysis of its constituent functional groups—a carboxylic acid, a methyl group, and a methylsulfonyl moiety—reveals a significant potential for therapeutic applications. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its prospective roles in drug design, supported by established scientific principles and methodologies. As we delve into the structure-activity relationships of related compounds and propose pathways for its evaluation, we will illuminate the promising avenues this scaffold opens for the development of new chemical entities.

Physicochemical Properties and Structural Rationale

This compound (CAS No. 118939-09-6) is a white to off-white crystalline solid with a molecular formula of C9H10O4S and a molecular weight of 214.24 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a methylsulfonyl group at position 4.

| Property | Value | Source |

| Molecular Formula | C9H10O4S | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 118939-09-6 | [1] |

The strategic placement of these functional groups provides a unique combination of properties relevant to drug design:

-

Carboxylic Acid: This group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. However, its presence can sometimes lead to poor metabolic stability and limited membrane permeability. The exploration of bioisosteres for the carboxylic acid group could be a viable strategy to optimize the pharmacokinetic profile of derivatives.

-

Methylsulfonyl Group: This functional group is a key feature in many approved drugs. It is known to be metabolically stable and can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins. Its introduction can also modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.

-

Methyl Group: The ortho-methyl group can influence the conformation of the carboxylic acid, potentially impacting its interaction with target binding sites. It can also serve as a metabolic "soft spot" or, conversely, block metabolism at an adjacent position, thereby influencing the pharmacokinetic profile.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common precursor is 2-nitro-4-methylsulfonylbenzoic acid, which is a key intermediate in the synthesis of the herbicide Mesotrione.[2][3]

A plausible synthetic route starting from p-toluenesulfonyl chloride is outlined below. This multi-step synthesis involves methylation, halogenation, nitration, and oxidation.[4]

Caption: Inhibition of the arachidonic acid cascade by a hypothetical derivative.

Anticancer Agents

Rationale: Numerous benzoic acid derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or tyrosine kinases. The sulfonyl group is also a feature of several targeted anticancer drugs. Derivatives of this compound could be designed to target specific signaling pathways implicated in cancer cell proliferation and survival.

Hypothetical Signaling Pathway:

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Agents

Rationale: Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The sulfonamide group, structurally related to the methylsulfonyl group, is the basis for sulfa drugs. It is conceivable that derivatives of this compound could interfere with essential metabolic pathways in bacteria or fungi.

Experimental Workflows for Biological Evaluation

To investigate the therapeutic potential of this compound and its synthesized analogs, a systematic in vitro evaluation is necessary.

General Experimental Workflow

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 3. CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

A Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic acid: Synthesis, Characterization, and its Strategic Role as a Precursor in COX-2 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-4-(methylsulfonyl)benzoic acid, a specialized chemical intermediate. While not a direct, commonly cited precursor, its structural features position it as a strategic starting material for the synthesis of key intermediates in the production of selective Cyclooxygenase-2 (COX-2) inhibitors, most notably Etoricoxib. This document outlines a robust, proposed synthesis for the title compound based on established chemical transformations of analogous molecules. It further details the necessary conversion pathways to integrate this intermediate into the mainstream synthesis of the critical Etoricoxib precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This guide is intended to serve as a practical resource, combining theoretical insight with actionable, field-proven protocols to support research and development in medicinal chemistry.

Introduction: The Unseen Value of Specialized Intermediates

In the intricate multi-step processes of Active Pharmaceutical Ingredient (API) synthesis, chemical intermediates are the foundational building blocks.[1][2] Their purity, reactivity, and the efficiency of their synthesis directly impact the yield, cost, and safety profile of the final drug product.[3][4] While mainstream intermediates are well-documented, a significant competitive advantage often lies in the strategic use of alternative or specialized precursors that can offer novel synthetic routes, circumvent existing patents, or streamline production.

This compound (CAS No. 118939-09-6) is one such compound. It possesses the critical methylsulfonylphenyl moiety, a key pharmacophore responsible for the selective inhibition of the COX-2 enzyme.[5] This feature makes it a molecule of high interest for the synthesis of "coxib" class drugs, such as Etoricoxib. This guide elucidates its synthesis, characterization, and a scientifically-grounded pathway for its utilization in the synthesis of a pivotal Etoricoxib intermediate.

Physicochemical Properties & Structural Data

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 118939-09-6 | [6] |

| Molecular Formula | C₉H₁₀O₄S | [6] |

| Molecular Weight | 214.24 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| SMILES | CC1=CC(=CC=C1C(=O)O)S(C)(=O)=O | [6] |

Predicted Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the methyl group.

-

δ 3.25 ppm (s, 3H): Methyl sulfonyl protons (-SO₂CH₃).

-

δ 2.40 ppm (s, 3H): Aromatic methyl protons (-CH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆) Predicted Shifts:

-

δ ~167.0 ppm: Carboxylic acid carbon (-COOH).

-

δ ~145.0 ppm, ~142.0 ppm, ~135.0 ppm, ~130.0 ppm, ~128.0 ppm, ~125.0 ppm: Aromatic carbons.

-

δ ~43.5 ppm: Methyl sulfonyl carbon (-SO₂CH₃).

-

δ ~21.0 ppm: Aromatic methyl carbon (-CH₃).

-

Synthesis of this compound: A Proposed Protocol

A direct, published synthesis for this compound is not widely available. However, a robust and industrially scalable protocol can be constructed based on the well-established oxidation of substituted toluenes, a method frequently patented for analogous compounds like 2-chloro- and 2-nitro-4-(methylsulfonyl)benzoic acid.[7][8] The proposed two-step synthesis starts from the readily available 4-chloro-2-methyltoluene.

Workflow Diagram: Synthesis of the Target Intermediate

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Methyl-4-(methylthio)toluene

Causality: This step replaces the chloro group with a methylthio group via nucleophilic aromatic substitution. The methylthio group is essential as it will be subsequently oxidized to the target methylsulfonyl group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Protocol:

-

To a stirred solution of 4-chloro-2-methyltoluene (1.0 eq) in DMF (5 vol), add sodium methanethiolate (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (20 vol).

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-(methylthio)toluene, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

Causality: This is a dual oxidation step. Hydrogen peroxide, in the presence of a phase-transfer catalyst like sodium tungstate, is a powerful and relatively clean oxidizing agent. It will oxidize both the methylthio group to a methylsulfonyl group and the aromatic methyl group to a carboxylic acid. Acetic acid serves as the solvent.

Protocol:

-

Charge a reaction vessel with 2-Methyl-4-(methylthio)toluene (1.0 eq), acetic acid (10 vol), and sodium tungstate dihydrate (0.02 eq).

-

Heat the mixture to 60 °C.

-

Slowly add 30% hydrogen peroxide (5.0-6.0 eq) dropwise over 2-3 hours, maintaining the temperature between 60-70 °C. Caution: This reaction is exothermic.

-

After the addition is complete, continue stirring at 70 °C for 8-12 hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture to ambient temperature. A precipitate should form.

-

Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum at 60-70 °C to yield the final product, this compound.

Role as a Chemical Intermediate for Etoricoxib Synthesis

The primary value of this compound lies in its potential as a precursor to the key Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . Established industrial syntheses of this ketone intermediate typically employ [4-(methylsulfonyl)phenyl]acetic acid in an Ivanov-Claisen condensation with an ester of 6-methylnicotinic acid.[9]

Therefore, a logical synthetic strategy involves the conversion of our title compound into this crucial phenylacetic acid derivative. This requires a two-step homologation of the carboxylic acid.

Workflow Diagram: Conversion to a Key Synthetic Precursor

Caption: Proposed pathway from the benzoic acid to a key Etoricoxib precursor.

Protocol Part 1: Homologation to [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid

Causality: The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids. It proceeds via an acid chloride, which reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the desired homologous acid.

Protocol:

-

Acid Chloride Formation: Reflux this compound (1.0 eq) in thionyl chloride (3.0 eq) with a catalytic amount of DMF for 2-3 hours. Remove excess thionyl chloride under vacuum to obtain the crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride.[8]

-

Arndt-Eistert Reaction:

-

Dissolve the crude acid chloride in anhydrous diethyl ether.

-

Extreme Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a proper fume hood with safety shields. Add an ethereal solution of diazomethane (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

-

To the resulting solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.

-

Stir the mixture at room temperature, then gently reflux until the reaction is complete (TLC monitoring).

-

Filter the reaction mixture to remove the silver catalyst. Acidify the aqueous layer with HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid.

-

Protocol Part 2: Synthesis of the Key Ketone Intermediate

Causality: The Ivanov-Claisen condensation provides an efficient route to form the carbon-carbon bond between the two key fragments of the Etoricoxib precursor. The Grignard reagent deprotonates the phenylacetic acid to form a reactive enolate (Ivanov reagent), which then attacks the ester of the pyridine fragment.

Protocol:

-

To a solution of [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid (1.0 eq) in anhydrous THF (10 vol), add tert-butylmagnesium chloride (2.2 eq, 1.0 M solution in THF) dropwise at 65-70 °C.

-

Stir the mixture for 1 hour at this temperature to ensure complete formation of the Ivanov reagent.

-

Add a solution of methyl 6-methylnicotinate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 65-70 °C.

-

Stir for an additional 1-2 hours post-addition.

-